molecular formula C24H21N5O2S B2369976 N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904586-20-5

N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2369976
CAS No.: 904586-20-5
M. Wt: 443.53
InChI Key: SAPVDUZZIINWQJ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H21N5O2S and its molecular weight is 443.53. The purity is usually 95%.
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Biological Activity

N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that belongs to the quinazoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core fused with a triazole ring and sulfonyl groups. Its molecular formula is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, and it has a molecular weight of approximately 356.45 g/mol. The presence of the methyl and sulfonyl groups enhances its solubility and bioavailability.

Research indicates that quinazoline derivatives exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many quinazoline compounds act as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). For instance, compounds similar to our target have shown IC50 values in the low micromolar range against these targets, indicating significant inhibitory potential .
  • Induction of Apoptosis : Some studies have demonstrated that these compounds can induce apoptosis in cancer cells. For example, derivatives have been shown to cause cell cycle arrest in the G1 phase and increase apoptotic markers such as Bax and p53 in human cancer cell lines .

Anticancer Activity

Quinazoline derivatives are primarily studied for their anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT-1165.40Apoptosis induction via G1 arrest
MCF-76.40Inhibition of EGFR/VEGFR signaling

The data suggests that this compound exhibits potent cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer cells.

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have also shown antimicrobial activity. Compounds with similar structures have been reported to inhibit bacterial growth effectively . The sulfonyl group is often implicated in enhancing antimicrobial efficacy.

Case Studies

Several studies have explored the biological activities of quinazoline derivatives:

  • Study on EGFR Inhibition : A series of quinazoline derivatives were tested for their ability to inhibit EGFR. The most potent derivative showed an IC50 value of 0.35 µM, highlighting the potential for developing targeted therapies against cancers driven by EGFR mutations .
  • Apoptotic Pathways : In a study examining the apoptotic effects of quinazoline-based compounds on HCT-116 cells, it was found that treatment with this compound resulted in significant increases in apoptotic markers after 24 hours . Flow cytometry analysis revealed a substantial increase in early apoptotic cells compared to untreated controls.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-16-7-11-18(12-8-16)15-25-22-20-5-3-4-6-21(20)29-23(26-22)24(27-28-29)32(30,31)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPVDUZZIINWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.